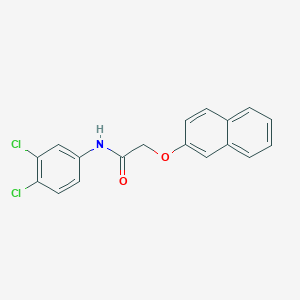![molecular formula C20H14Br2N2O2 B398738 2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B398738.png)
2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-benzene-1,3-diylbis(2-bromobenzamide) is an organic compound with the molecular formula C20H14Br2N2O2 and a molecular weight of 474.1 g/mol. This compound is characterized by the presence of two bromobenzamide groups attached to a benzene ring at the 1,3-positions. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(2-bromobenzamide) typically involves the reaction of 2-bromobenzoyl chloride with 1,3-diaminobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-benzene-1,3-diylbis(2-bromobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N,N’-benzene-1,3-diylbis(2-bromobenzamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds .
科学的研究の応用
N,N’-benzene-1,3-diylbis(2-bromobenzamide) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N,N’-benzene-1,3-diylbis(2-bromobenzamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
N,N’-benzene-1,3-diylbis(2-chlorobenzamide): Similar structure but with chlorine atoms instead of bromine.
N,N’-benzene-1,3-diylbis(2-fluorobenzamide): Contains fluorine atoms instead of bromine.
N,N’-benzene-1,3-diylbis(2-iodobenzamide): Iodine atoms replace the bromine atoms.
Uniqueness
N,N’-benzene-1,3-diylbis(2-bromobenzamide) is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogens may not. The size and reactivity of bromine also influence the compound’s interactions with other molecules, making it distinct from its chlorine, fluorine, and iodine analogs .
特性
分子式 |
C20H14Br2N2O2 |
|---|---|
分子量 |
474.1g/mol |
IUPAC名 |
2-bromo-N-[3-[(2-bromobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Br2N2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChIキー |
GTXWFKJLMPCJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B398678.png)
